molecular formula C17H15N3O B5174555 N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide

N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B5174555
M. Wt: 277.32 g/mol
InChI Key: OQLAJPANYYUWHS-UHFFFAOYSA-N
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Description

N-(2-Pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyridylmethyl group at the amide nitrogen and a pyrrole substituent at the para position of the benzamide core.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-17(19-13-15-5-1-2-10-18-15)14-6-8-16(9-7-14)20-11-3-4-12-20/h1-12H,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLAJPANYYUWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 2-pyridylmethylamine with 4-(1H-pyrrol-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole rings may facilitate binding to these targets through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Key comparisons include:

Compound Name Substituents Melting Point (°C) IR/NMR Key Features Reference
N-(2-Pyridylmethyl)-4-(1H-pyrrol-1-yl)benzamide Pyridylmethyl (amide N), pyrrole (benzamide C4) Not reported Likely NH (3233–3266 cm⁻¹), C=O (1688–1759 cm⁻¹), pyrrole/pyridine aromatic signals
Compound 15f (azetidinone derivative) 2-Nitrophenyl (azetidinone C2), Cl (azetidinone C3) 248–250 NO₂ stretch (1573 cm⁻¹), β-lactam C=O (1752 cm⁻¹)
Compound 15g (azetidinone derivative) 4-Hydroxyphenyl (azetidinone C2), Cl (azetidinone C3) 210–212 OH stretch (3420 cm⁻¹), β-lactam C=O (1759 cm⁻¹)
N-(3-Chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide Imidazole (benzamide C4), 3-Cl-4-F-phenyl (amide N) Not reported Imidazole NH (~3200 cm⁻¹), C-F (1200–1250 cm⁻¹)
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide Pyrrole (benzamide C4), unsubstituted benzamide Not reported Pyrrole C-H (3100–3150 cm⁻¹), amide C=O (~1680 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (15f) and chloro (15b) substituents increase melting points and stabilize β-lactam rings via resonance .
  • Hydrogen-Bonding Groups : Hydroxyphenyl (15g) introduces polarity, lowering melting points compared to nitro analogs .
  • Heterocycle Swapping : Replacing pyrrole with imidazole (as in ) enhances anticancer activity, likely due to improved hydrogen bonding with biological targets .

Key Observations :

  • Transition Metal Catalysis : Nickel-mediated methods () offer higher yields and broader substrate tolerance compared to classical β-lactam syntheses .
  • Substituent Sensitivity: Electron-deficient aryl halides (e.g., nitro-substituted) in azetidinone derivatives result in lower yields due to steric and electronic hindrance .

Key Observations :

  • β-Lactam vs. Thiazolidinone: Azetidinones (15a-h) show stronger antibacterial activity than thiazolidinones (16a-h), likely due to β-lactam’s irreversible enzyme inhibition .
  • Imidazole vs. Pyrrole : Imidazole’s basic nitrogen enhances DNA intercalation or kinase inhibition compared to pyrrole’s neutral heterocycle .

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